Salvipholin

Descripción general

Descripción

Salvipholin is a natural compound found in the Salvia plant species. It belongs to the class of neoclerodane diterpenoids and has been found to possess various biological activities. This compound has garnered interest due to its potential therapeutic applications and unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Salvipholin can be synthesized through a series of chemical reactions involving the starting materials derived from the Salvia plant. The synthetic route typically involves the use of furan derivatives and other organic compounds under controlled reaction conditions. The process includes steps such as esterification, cyclization, and oxidation to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from Salvia plant species. The extraction process includes solvent extraction, purification, and crystallization to obtain this compound in its pure form. The compound is then subjected to quality control measures to ensure its purity and efficacy.

Análisis De Reacciones Químicas

Types of Reactions

Salvipholin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield reduced forms.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Salvipholin exhibits several pharmacological properties that make it a candidate for clinical applications:

- Hypoglycemic Effects : Research has shown that this compound has a significant hypoglycemic effect in models of diabetes. In studies involving streptozotocin (STZ)-induced diabetic rats, intraperitoneal administration of this compound resulted in marked reductions in blood glucose levels, suggesting its potential as an antidiabetic agent .

- Mitochondrial Protection : this compound has been found to protect liver mitochondria from dysfunction caused by diabetes. It enhances mitochondrial respiration and oxidative phosphorylation, which are critical for cellular energy production. The compound improves the coupling of oxidation and phosphorylation in liver mitochondria, thereby restoring their functional integrity .

- Anti-inflammatory Properties : Preliminary studies indicate that this compound may possess anti-inflammatory effects, which could be beneficial in mitigating chronic inflammation often associated with diabetes and other metabolic disorders .

Case Studies and Experimental Evidence

Several studies have documented the effects of this compound in controlled experimental settings:

Mecanismo De Acción

Salvipholin exerts its effects through multiple mechanisms. It improves carbohydrate-lipid metabolism by restoring disturbed phospholipid spectra and normalizing glucose, free fatty acids, triglycerides, and lysophospholipids levels in diabetic models . The compound targets specific molecular pathways involved in metabolic regulation, making it a promising candidate for therapeutic applications.

Comparación Con Compuestos Similares

Similar Compounds

- Tanshinone IIA

- Cryptotanshinone

- Salvianolic Acid B

- Rosmarinic Acid

Uniqueness

Salvipholin stands out due to its unique neoclerodane diterpenoid structure, which imparts distinct biological activities not commonly found in other similar compounds. Its ability to modulate metabolic pathways and its potential therapeutic applications make it a compound of significant interest .

Actividad Biológica

Salvipholin, a compound derived from various plant sources, has garnered attention for its potential biological activities, particularly in the context of metabolic and mitochondrial functions. This article explores the biological activity of this compound, focusing on its effects in various experimental models, including diabetes and other metabolic disorders.

Overview of this compound

This compound is a diterpenoid compound known for its diverse pharmacological properties. It has been studied primarily for its effects on mitochondrial function, antioxidant activity, and potential therapeutic applications in metabolic diseases.

-

Mitochondrial Protection :

- This compound has been shown to exert protective effects on liver mitochondria in experimental models of diabetes. In a study involving rats with streptozotocin-induced diabetes, treatment with this compound (3.5 mg/kg) for eight days significantly improved mitochondrial respiration and oxidative phosphorylation compared to untreated controls .

- Hypoglycemic Effects :

- Lipid Metabolism :

Table 1: Summary of Biological Activities of this compound

Case Studies and Experimental Evidence

-

Diabetes Model Study :

- In a controlled experiment, diabetic rats treated with this compound exhibited enhanced mitochondrial function characterized by increased respiratory control ratios (RC) and ADP/O ratios, indicating improved coupling of oxidation and phosphorylation processes . The study highlighted that this compound mitigated the adverse effects of diabetes on mitochondrial integrity.

-

Metabolic Regulation Study :

- Another study demonstrated that administering this compound led to significant alterations in lipid profiles, suggesting an enhancement in lipid metabolism. The findings indicated that the compound might help regulate triglyceride and cholesterol levels, providing insights into its potential use for metabolic syndrome management .

Propiedades

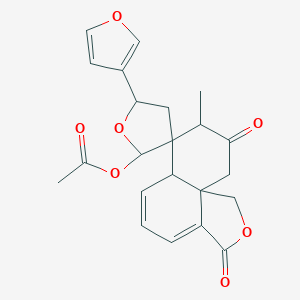

IUPAC Name |

[5'-(furan-3-yl)-8-methyl-3,9-dioxospiro[1,6a,8,10-tetrahydrobenzo[d][2]benzofuran-7,3'-oxolane]-2'-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-12-16(24)8-21-11-27-19(25)15(21)4-3-5-18(21)22(12)9-17(14-6-7-26-10-14)29-20(22)28-13(2)23/h3-7,10,12,17-18,20H,8-9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKKLSULAQTUAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CC23COC(=O)C2=CC=CC3C14CC(OC4OC(=O)C)C5=COC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40925687 | |

| Record name | 5'-(Furan-3-yl)-8-methyl-3,9-dioxo-3,6a,9,10-tetrahydro-1H,8H-spiro[naphtho[1,8a-c]furan-7,3'-oxolan]-2'-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126724-98-9 | |

| Record name | Salvipholin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126724989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-(Furan-3-yl)-8-methyl-3,9-dioxo-3,6a,9,10-tetrahydro-1H,8H-spiro[naphtho[1,8a-c]furan-7,3'-oxolan]-2'-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.